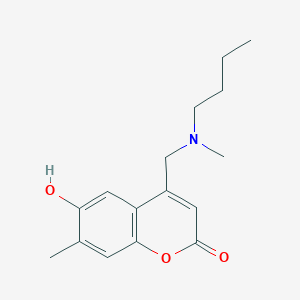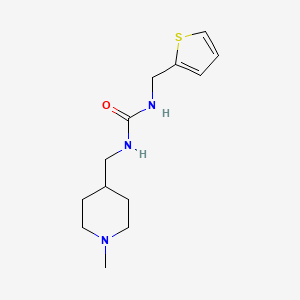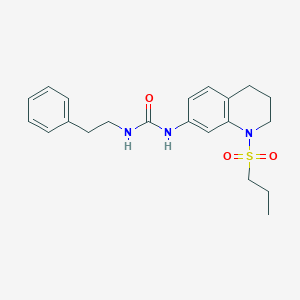
1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea” is a chemical compound with the molecular formula C21H27N3O3S . It is not intended for human or veterinary use and is primarily used for research purposes.
Synthesis Analysis
In a study, a series of novel urea derivatives were designed and synthesized to investigate the application of urea compounds . The biological evaluation demonstrated that some of these compounds exhibited excellent inhibition activity on root growth .Molecular Structure Analysis
The molecular structure of “1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea” can be found in various databases . The molecular weight of this compound is 401.53.Aplicaciones Científicas De Investigación
Herbicidal Applications
This compound has been used in the design and synthesis of novel urea derivatives with significant inhibition activity on root growth . Specifically, it was found that these compounds exhibited excellent inhibition activity on root growth, and one of them, O13, showed an inhibition activity to the root growth of Arabidopsis that was 2 orders of magnitude higher than that of the commercial herbicide clopyralid . This suggests that these compounds could be promising scaffolds for the discovery of novel auxin-related herbicides, showing potential in crop protection from weeds .
Surface Modifying Agent
“1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea” is a urea-based surface modifying agent that is used for forming self-assembled monolayers (SAMs) on a variety of substrates . It is mainly utilized to immobilize the surface atoms by forming a ligand . This property can be used in various applications where surface modification is required.
Catalyst Support
This compound can be used to cap magnetic nanoparticles, which can then be used as catalyst supports for immobilizing surface enzymes and nanoparticles . This application is particularly useful in the field of catalysis where immobilization of catalysts can enhance their performance and ease of recovery.
Silanization of Ceria
It may be used in the silanization of ceria . Ceria is a material that finds potential applications as medical agents . The silanization process can enhance the properties of ceria, making it more suitable for these applications.
Mecanismo De Acción
Target of Action
Similar urea derivatives have been shown to exhibit significant inhibition activity on root growth of arabidopsis . This suggests that the compound may interact with targets involved in root growth and development.
Mode of Action
It’s known that similar urea derivatives can significantly enhance the transcriptional activity of auxin response reporters . This suggests that the compound may interact with its targets to modulate auxin signaling pathways, leading to changes in root growth.
Biochemical Pathways
The compound likely affects the auxin signaling pathway, given the observed enhancement of auxin response reporter transcriptional activity . Auxin is a key plant hormone that regulates various aspects of plant growth and development. Therefore, modulation of auxin signaling can have profound effects on plant physiology.
Result of Action
The compound has been shown to exhibit significant inhibition activity on root growth of Arabidopsis . This suggests that the compound’s action results in molecular and cellular changes that inhibit root growth.
Propiedades
IUPAC Name |
1-(2-phenylethyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-2-15-28(26,27)24-14-6-9-18-10-11-19(16-20(18)24)23-21(25)22-13-12-17-7-4-3-5-8-17/h3-5,7-8,10-11,16H,2,6,9,12-15H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVKAQRURLKQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]piperazine-1-carboxylate](/img/structure/B3005414.png)
![N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B3005415.png)
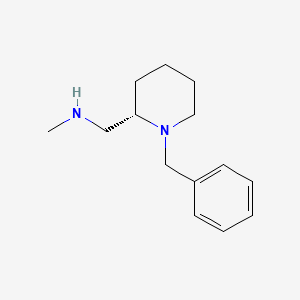
![Methyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B3005421.png)
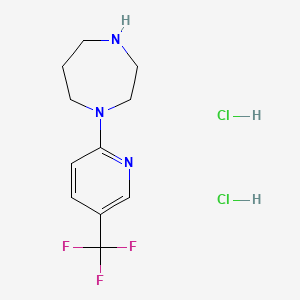
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B3005423.png)
![[4-(4-Fluoroanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-4-yl)methanone](/img/structure/B3005424.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3005425.png)
![N-(2-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3005426.png)


![2-(Methylsulfanyl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3005431.png)
